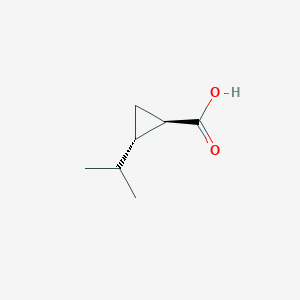

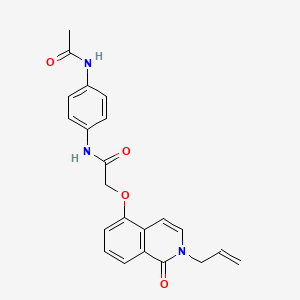

![molecular formula C19H22ClN5O2 B2409545 9-(4-氯苯基)-1-甲基-3-(2-甲基丙基)-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮 CAS No. 873076-69-8](/img/structure/B2409545.png)

9-(4-氯苯基)-1-甲基-3-(2-甲基丙基)-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidine derivatives are found to have a wide range of chemotherapeutic effects including angiogenic , enzyme inhibitory effects , and anti-leshiminal activity . They have also been used as analgesics and anti-parkinsonian agents , as modulators of TRPV1 (Transient Receptor Potential Vanilloid Receptor 1) , as anticancer agents , as pesticides , as phosphate inhibitors , for treatment of circulatory system diseases . They are also known to have antimicrobial , anti-inflammatory , and anti-insecticidal properties in addition to acetyl cholinesterase inhibitory activity .

Synthesis Analysis

A series of thiazolopyrimidine derivatives have been synthesized via multicomponent reaction and tested for biological activities . This research aims to develop a new synthetic method of poly fused pyrimidines under microwave irradiation . The microwave-assisted technique is preferable due to the yield enhancements attained, time saving, and environmental safety reactions .Molecular Structure Analysis

The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases .Chemical Reactions Analysis

6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles reacted with bromomalono-nitrile to give 3,7-diamino-5-aryl-5H-thiazolo . Thiazolopyrimidine derivatives reacted with carbon disulphide to produce 11-aryl-11H .科学研究应用

合成和化学性质

- 该化合物已用于合成新的嘌呤二酮,特别是在 2-取代的 9-甲基-4,5-二氢-6H,8H-嘧啶-[1,2,3-cd]嘌呤-8,10(9H)-二酮的合成中 (Šimo, Rybár, & Alföldi, 1995).

- 它参与了杂芳构筑过程,以合成具有显着抗菌活性的新的吡喃[2,3-d]嘧啶和[1,2,4]三唑[1,5-c]嘧啶 (El-Agrody 等,2001).

- 研究还包括利用它生成 9,9'-硫双衍生物,提供了对嘧啶环中新型硫桥形成的见解 (Šimo, Rybár, Alföldi, & Pätoprstý, 1999).

生物活性

- 研究已经检查了其衍生物的脲酶抑制活性,阐明了潜在的治疗应用 (Rauf 等,2010).

- 该化合物的同系物和类似物已被分析它们的氢键链形成和结构特征,有助于理解药物设计中的分子相互作用 (Portilla 等,2005).

分子合成和反应

- 它参与了相关衍生物的开环反应,提供了对基于嘧啶的化合物的反应性和转化途径的见解 (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

- 该化合物在合成各种嘌呤衍生物中的作用,包括其与亲核试剂的反应,已得到记录,突出了其在合成有机化学中的多功能性 (Brown, Joseph, Leigh, & Swain, 1977).

属性

IUPAC Name |

9-(4-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2/c1-12(2)11-25-17(26)15-16(22(3)19(25)27)21-18-23(9-4-10-24(15)18)14-7-5-13(20)6-8-14/h5-8,12H,4,9-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIMYFGMPVTQQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

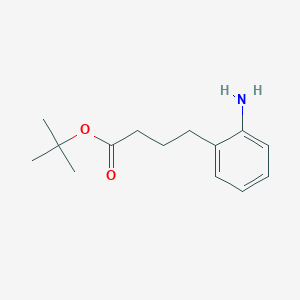

![2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2409467.png)

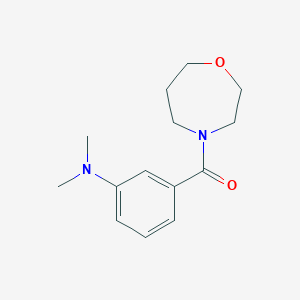

![3-chloro-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2409470.png)

![2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile](/img/structure/B2409473.png)

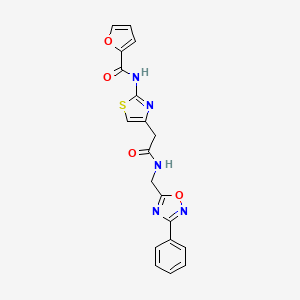

![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2409477.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2409479.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2409481.png)

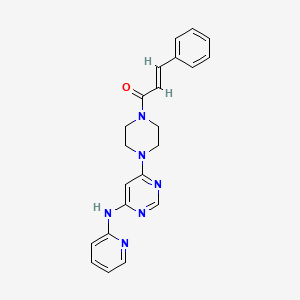

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409483.png)